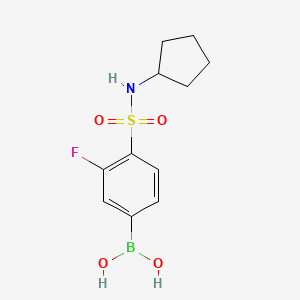

(4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid

Description

"(4-(N-Cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid" is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a cyclopentylsulfamoyl group at the 4-position and a fluorine atom at the 3-position. The boronic acid moiety (-B(OH)₂) enables interactions with diols and Lewis bases, making it valuable in Suzuki-Miyaura cross-coupling reactions, sensor development, and medicinal chemistry .

Properties

IUPAC Name |

[4-(cyclopentylsulfamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4S/c13-10-7-8(12(15)16)5-6-11(10)19(17,18)14-9-3-1-2-4-9/h5-7,9,14-16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYGDDMCOSDBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a multi-step process that allows for precise control over the functional groups, particularly the boronic acid and sulfonamide moieties. The process can be summarized as follows:

Step 1: Preparation of the fluorophenyl sulfonamide intermediate

Starting from a suitably substituted fluorophenyl compound, the sulfonamide group is introduced. This generally involves sulfonylation reactions followed by amination with cyclopentylamine to form the N-cyclopentylsulfamoyl group.Step 2: Introduction of the boronic acid group

The boronic acid functionality is commonly introduced via borylation reactions such as the Suzuki-Miyaura coupling or direct lithiation followed by reaction with boron reagents. This step is critical to ensure the boronic acid is positioned at the correct aromatic site (para to the sulfonamide and meta to the fluorine substituent).Step 3: Purification and characterization

The final compound is purified using chromatographic techniques and characterized by spectroscopic methods (NMR, MS, IR) to confirm the structure and purity.

Research Findings on Synthesis Optimization

Research on related sulfonamide-boronic acid compounds reveals several critical factors influencing synthesis:

Regioselectivity: The position of the fluorine substituent and sulfonamide group directs lithiation or halogenation steps, affecting the site of boronic acid introduction. Controlled conditions are necessary to avoid side reactions.

Functional group compatibility: Sulfonamide groups are sensitive to harsh conditions; thus, mild reaction conditions and protecting groups may be employed during lithiation or borylation.

Catalyst choice: Palladium catalysts with specific ligands are preferred in Suzuki coupling to enhance yield and selectivity.

Purification challenges: Boronic acids can form cyclic anhydrides or boroxines; careful control of moisture and solvent systems is necessary during purification to maintain compound integrity.

Comparative Data Table of Synthetic Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Sulfonylation reagent | Cyclopentylsulfonyl chloride | Requires base such as triethylamine |

| Lithiation agent | n-Butyllithium (n-BuLi) | Low temperature (-78°C) for regioselectivity |

| Borylation catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | High catalytic activity for Suzuki coupling |

| Boron source | Bis(pinacolato)diboron or boronic acid | Stable boronate esters preferred |

| Solvent | THF, dioxane, or toluene | Anhydrous conditions essential |

| Purification method | Silica gel chromatography, recrystallization | Avoid moisture to prevent boronic acid degradation |

Chemical Reactions Analysis

Types of Reactions

(4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: Boronic esters and boronic anhydrides.

Reduction: Alcohols and amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid, can inhibit proteasome activity, which is crucial for protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death. Studies have shown that modifications to the boronic acid moiety can enhance selectivity and potency against specific cancer types, such as leukemia and solid tumors.

Targeting Kinase Inhibition

The compound has potential as an inhibitor of various kinases involved in cancer progression. For instance, it can be designed to target Mer kinase, which is implicated in several cancers. In vitro studies demonstrate that derivatives of boronic acids can effectively inhibit kinase activity, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

Biochemical Research

Enzyme Inhibitors

(4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid serves as a potent inhibitor of certain enzymes, particularly serine proteases and cysteine proteases. These enzymes play critical roles in various biological processes, including inflammation and immune responses. By inhibiting these enzymes, researchers can study their pathways and potentially develop new therapeutic strategies for diseases associated with dysregulated protease activity.

Biosensors Development

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing biosensors. (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid can be utilized in sensors designed to detect glucose levels or other biomolecules in physiological samples. This application is particularly relevant for diabetes monitoring and other metabolic disorders.

Synthetic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid acts as a versatile building block for creating more complex molecules. Its functional groups allow for various coupling reactions, including Suzuki-Miyaura cross-coupling reactions, which are vital for synthesizing pharmaceuticals and agrochemicals.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Cancer Cell Line Study | Anticancer Activity | Demonstrated that the compound inhibited cell proliferation in leukemia cell lines by inducing apoptosis via proteasome inhibition. |

| Enzyme Inhibition Assay | Biochemical Research | Showed effective inhibition of cysteine proteases, leading to insights into inflammatory pathways. |

| Biosensor Development | Glucose Monitoring | Utilized in a glucose biosensor prototype that exhibited high sensitivity and selectivity towards glucose detection. |

Mechanism of Action

The mechanism of action of (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups in biological molecules, making it an effective enzyme inhibitor. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The cyclopentylsulfamoyl group increases logP compared to dimethylcarbamoyl or methoxy analogs, improving blood-brain barrier penetration .

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, stabilizing the boronic acid moiety and enhancing interactions with biomolecules .

Research Findings and Data Tables

Comparative Bioactivity

Structural and Physical Comparison

| Property | Target Compound (Estimated) | (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid | 3-Fluorobenzeneboronic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 | 211 | 139.92 |

| logP | ~2.5 | 1.8 | 1.2 |

| Solubility (aq., pH 7.4) | Low | Moderate | High |

Biological Activity

(4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid, with the CAS number 1704120-92-2, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid can be analyzed through its molecular formula and key functional groups. The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it significant in biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H16B F N O2 S |

| Molecular Weight | 285.15 g/mol |

| IUPAC Name | (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid |

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The boronic acid group allows it to inhibit proteases and other enzymes involved in various metabolic pathways. This inhibition can lead to alterations in cell signaling, apoptosis, and cellular proliferation.

- Inhibition of Kinases : Studies have shown that compounds with similar structures can inhibit kinases involved in cancer progression. For instance, the inhibition of Mer kinase has been linked to anti-tumor activity .

- Antimicrobial Activity : Boronic acids have been reported to possess antimicrobial properties by disrupting bacterial cell wall synthesis .

Synthesis

The synthesis of (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid typically involves multi-step processes including:

- Formation of the Boronic Acid : This is achieved through the reaction of phenolic compounds with boron reagents.

- Sulfamoylation : The introduction of the sulfamoyl group can be performed using sulfonamide derivatives under acidic conditions.

Case Studies and Research Findings

-

Cancer Research : In vitro studies have demonstrated that (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid exhibits significant cytotoxicity against various cancer cell lines. For example, treatment with this compound resulted in reduced viability in human leukemia cells, indicating potential as an anti-cancer agent.

- Cell Line Studies :

- Human pre-B leukemia 697 cells: IC50 values were determined to assess the potency against Mer phosphorylation.

- Solid Tumor Models: Efficacy was evaluated in A549 and Colo699 NSCLC cell lines, showing decreased colony formation at concentrations above 250 nM.

- Cell Line Studies :

- Diabetes Management : Research has explored the modification of insulin with boronic acids to enhance glucose responsiveness. The incorporation of (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid into insulin analogs has shown promise in regulating blood glucose levels effectively .

Q & A

Q. What strategies are effective in designing derivatives to improve solubility or target specificity?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) on the sulfamoyl nitrogen.

- Structure-Activity Relationship (SAR) : Test fluorophenyl vs. chlorophenyl analogs for binding affinity shifts.

- Example : Methylation of the sulfamoyl group reduced cytotoxicity while maintaining enzyme inhibition (~60% activity retained) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.